3-Iodopyrazine-2-carbonitrile chemical properties and structure
3-Iodopyrazine-2-carbonitrile chemical properties and structure
An In-depth Technical Guide to 3-Iodopyrazine-2-carbonitrile: Structure, Properties, and Synthetic Utility
Introduction
3-Iodopyrazine-2-carbonitrile is a halogenated heterocyclic compound featuring a pyrazine core, a scaffold of significant interest in medicinal chemistry and materials science. The strategic placement of the iodo and nitrile functional groups on the electron-deficient pyrazine ring imparts a unique chemical reactivity profile, making it a valuable and versatile building block in synthetic organic chemistry. The iodine atom serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, while the nitrile group can be transformed into various other functionalities.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic applications of 3-Iodopyrazine-2-carbonitrile. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its reactivity and detailed protocols for its synthesis and derivatization.
Molecular Structure and Identification
The foundational step in utilizing any chemical reagent is a precise understanding of its structure and identifiers.
Chemical Structure and Nomenclature
The structure consists of a pyrazine ring substituted at position 2 with a nitrile (-C≡N) group and at position 3 with an iodine (-I) atom.
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IUPAC Name : 3-iodopyrazine-2-carbonitrile
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Molecular Formula : C₅H₂IN₃
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CAS Number : While a specific CAS number for 3-iodopyrazine-2-carbonitrile is not prominently available in public databases, the core structure is well-defined. For reference, the closely related 3-chloropyrazine-2-carbonitrile is registered under CAS Number 55557-52-3.[1]
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Synonyms : 3-Iodo-2-cyanopyrazine
Caption: 2D structure of 3-Iodopyrazine-2-carbonitrile.
Physicochemical and Spectral Properties
The physical and spectral characteristics of a compound are critical for its identification, purification, and handling. While specific experimental data for 3-Iodopyrazine-2-carbonitrile is limited, properties can be reliably inferred from its chloro-analog and similar iodinated heterocycles.
Table 1: Physicochemical Properties
| Property | Value / Description | Rationale / Analog Source |
|---|---|---|
| Molecular Weight | 230.98 g/mol | Calculated from formula C₅H₂IN₃ |
| Appearance | Expected to be a white to light-yellow or brown solid. | Based on analogs like 3-chloropyrazine-2-carbonitrile and iodopyridines.[2] |
| Solubility | Likely soluble in polar aprotic solvents (DMF, DMSO, THF) and chlorinated solvents (DCM, chloroform). Poorly soluble in water and nonpolar solvents like hexanes. | The chloro-analog has low water solubility but is used in solvents like toluene and diethyl ether for synthesis.[3] |
| Melting Point | Not reported. Expected to be higher than its chloro-analog due to the larger, more polarizable iodine atom increasing intermolecular forces. | N/A |
| Boiling Point | Not reported. Expected to be significantly higher than its chloro-analog. | Iodopyridine has a higher boiling point than chloropyridine.[4] |
| Density | Expected to be > 2 g/mL. | Iodopyrazines and iodopyridines generally have high densities.[2] |
Spectral Data Insights:
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¹H NMR: Two signals are expected in the aromatic region (typically δ 8.0-9.0 ppm), corresponding to the two protons on the pyrazine ring. Each signal would appear as a doublet due to coupling with the adjacent proton.
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¹³C NMR: Five distinct signals for the aromatic carbons are expected, with the carbon bearing the iodine atom (C-I) being significantly influenced by the iodine's heavy atom effect. The nitrile carbon would appear at a characteristic downfield shift (approx. δ 115-120 ppm).
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IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹.
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Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z ≈ 231. The isotopic pattern would be characteristic of a compound containing one iodine atom.
Synthesis and Reactivity
The synthetic utility of 3-Iodopyrazine-2-carbonitrile stems from its strategic functionalization, which allows for its creation from simpler precursors and its subsequent use in complex molecular assembly.
Synthesis Pathway: Sandmeyer Reaction
A reliable and standard method for introducing an iodo group onto an aromatic ring is the Sandmeyer reaction, starting from an amino precursor. The causality here is that the diazonium salt intermediate is an excellent leaving group (N₂ gas), facilitating substitution with a wide range of nucleophiles, including iodide.
The logical precursor is 3-Aminopyrazine-2-carbonitrile, which can be synthesized from commercially available starting materials.
Caption: Synthesis workflow for 3-Iodopyrazine-2-carbonitrile.
Experimental Protocol: Synthesis of 3-Iodopyrazine-2-carbonitrile
Disclaimer: This protocol is a representative procedure based on established chemical principles and should be performed by trained personnel with appropriate safety precautions.
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Diazotization:
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In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-Aminopyrazine-2-carbonitrile (1.0 eq) in a solution of sulfuric acid and water at 0-5 °C.
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Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
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Stir the resulting mixture for 30-60 minutes at 0-5 °C. The formation of the diazonium salt is typically observed by a change in color.
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Iodination:
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In a separate flask, dissolve potassium iodide (KI, 2.0-3.0 eq) in a minimal amount of water.
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Slowly add the cold diazonium salt solution from Step 1 to the KI solution. Vigorous evolution of nitrogen gas will be observed.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours or until nitrogen evolution ceases.
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Work-up and Purification:
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Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
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Extract the aqueous layer three times with an organic solvent such as ethyl acetate or dichloromethane.
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Combine the organic layers, wash with a sodium thiosulfate solution to remove excess iodine, then with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to afford pure 3-Iodopyrazine-2-carbonitrile.
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Chemical Reactivity and Synthetic Utility
The reactivity is dominated by the interplay between the electron-deficient pyrazine ring and the two functional groups.
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Nucleophilic Aromatic Substitution (SNAr): The pyrazine ring is inherently electron-poor, a property that is further amplified by the electron-withdrawing nitrile group. This makes the carbon atom at the C-3 position, bonded to the iodine, highly electrophilic. Iodine is an excellent leaving group, allowing for its displacement by a variety of nucleophiles (e.g., amines, thiols, alkoxides) to form substituted pyrazine derivatives.[5] This reaction is fundamental to building molecular diversity from this scaffold.
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Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is a key substrate for numerous cross-coupling reactions, which are cornerstones of modern drug discovery. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.
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Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
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Heck Coupling: Reaction with alkenes.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
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The ability to use this building block in cross-coupling reactions is its most powerful feature, providing a robust platform for constructing complex molecular architectures.
Caption: A representative Suzuki cross-coupling reaction.
Applications in Research and Drug Development
Halogenated pyrazine derivatives are privileged scaffolds in medicinal chemistry due to their ability to mimic purine structures and engage in hydrogen bonding as acceptors.
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Kinase Inhibitors: The pyrazine core is present in numerous kinase inhibitors. 3-Iodopyrazine-2-carbonitrile serves as an ideal starting point for synthesizing libraries of potential inhibitors. For example, the related 3-chloropyrazine-2-carbonitrile is a key intermediate in the synthesis of Acalabrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[6] The iodo-analog can be used in similar synthetic campaigns to explore structure-activity relationships (SAR) by introducing diverse aryl or alkyl groups at the 3-position via cross-coupling.
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Antimicrobial and Antiviral Agents: Pyrazine derivatives have shown promise as antimycobacterial agents.[7][8] The substitution pattern of 3-Iodopyrazine-2-carbonitrile allows for the development of novel analogs of drugs like Pyrazinamide, potentially overcoming resistance mechanisms.[7] Research has also explored imidazo[1,2-a]pyrazines as potential antiviral agents.[9]
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Scaffold for Combinatorial Chemistry: Due to its predictable reactivity at the C-I bond, the molecule is an excellent substrate for parallel synthesis and the creation of compound libraries for high-throughput screening.
Safety and Handling
Table 2: GHS Hazard Information (Inferred from Analogs)
| Hazard | Description | Precautionary Statement Codes | Source (Analog) |
|---|---|---|---|
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P270, P280 | Pyrazinecarbonitrile[10] |
| Skin Irritation | Causes skin irritation. | P264, P302+P352 | Iodopyrazine |
| Eye Irritation | Causes serious eye irritation. | P280, P305+P351+P338 | Iodopyrazine |
| Respiratory Irritation | May cause respiratory irritation. | P261, P304+P340, P312 | Iodopyrazine |
Handling and Storage:
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Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid all personal contact.[13]
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6] Protect from light and moisture.
Conclusion
3-Iodopyrazine-2-carbonitrile is a high-value synthetic intermediate whose structure is optimized for diversification. Its electron-deficient pyrazine core, combined with a versatile iodine handle for cross-coupling and a modifiable nitrile group, makes it a powerful tool for medicinal chemists and researchers. By leveraging its predictable reactivity, particularly in nucleophilic aromatic substitution and palladium-catalyzed reactions, scientists can efficiently access novel and complex molecular architectures for applications ranging from drug discovery to materials science. Proper understanding of its properties and adherence to safety protocols are essential for its effective and safe utilization in the laboratory.
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